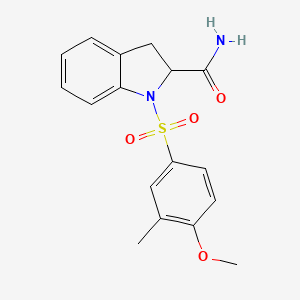

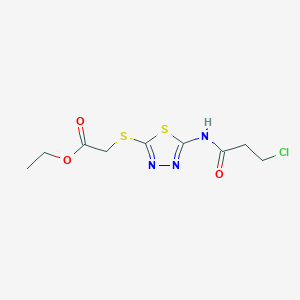

![molecular formula C15H10ClN3O3S B3000621 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide CAS No. 476282-96-9](/img/structure/B3000621.png)

5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide, is a heterocyclic compound that appears to be related to a class of biologically active molecules with potential antitumor properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest that it may have similar properties to those studied in the papers, such as selective cytotoxicity and the ability to undergo various chemical reactions.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that may include the Gewald reaction, acylation, and displacement reactions. For instance, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide involved an acylation reaction using trifluoroacetic anhydride with a precursor prepared via a microwave-assisted Gewald reaction . Similarly, the synthesis of regioisomers of a hypoxia-selective cytotoxin involved displacement reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of 5-chloro-6-nitro-2-cyclohexylmethylbenzoxazole was determined, revealing a non-planar conformation . The molecular structure of the compound of interest would likely show similar complexity, with potential intramolecular interactions influencing its conformation.

Chemical Reactions Analysis

Compounds with nitro groups and heterocyclic rings often undergo reductive chemistry, as seen in the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which undergoes enzymatic reduction in hypoxic cells . The presence of a nitro group in the compound of interest suggests that it may also participate in similar reductive processes, potentially leading to cytotoxic species under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of chloro, cyano, and nitro substituents can affect the electron distribution, reactivity, and overall stability of the molecule. The crystal structure analysis of related compounds provides insights into their conformation and potential intermolecular interactions, which are important for understanding their behavior in biological systems .

Scientific Research Applications

Antimicrobial and Antifungal Activity

A study by Kathiravan, Venugopal, & Muthukumaran (2017) discusses the synthesis of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid and their evaluation for antimicrobial and antifungal activities. Some of these compounds, closely related to the specified chemical, showed promising antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus.

Antidiabetic Properties

Research by Thakral, Narang, Kumar, & Singh (2020) synthesized and evaluated a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives for their antidiabetic properties. The study found significant inhibitory effects on α-glucosidase, indicating potential antidiabetic applications.

Liquid Crystal Technology

A study by Danyang et al. (2020) examined 5,6-dihydro-4H-cyclopenta[b]thiophene-based nematic liquid crystals. They found that these compounds contribute to high birefringence and large dielectric anisotropy in liquid crystals, suggesting applications in advanced display technologies.

Anticonvulsant Activity

A study focused on thiadiazole derivatives, including compounds structurally similar to 5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide, highlighted their potential as anticonvulsants. Sych et al. (2018) demonstrated promising results in models of seizure.

Chemical Synthesis

Several studies, such as those by Klemm, Klopfenstein, & Nelson (1982), have explored the chemical synthesis routes of related compounds, focusing on the methods and properties of these substances.

Antitumor Properties

Research into derivatives of 5,6-dihydro-4H-cyclopenta[b]thiophene has shown potential in antitumor applications. For example, Shams, Mohareb, Helal, & Mahmoud (2010) synthesized various heterocyclic derivatives and found that many exhibited high antiproliferative activity against different cancer cell lines.

Brain Oxidative Stress Reduction

A study by Fortes et al. (2013) investigated the antioxidant activity of a 5,6-dihydro-4H-cyclopenta[b]thiophene derivative in the brain regions of mice. They found a reduction in lipid peroxidation and nitrite content across various brain areas, suggesting neuroprotective effects.

Mechanism of Action

Target of Action

The primary target of this compound is the UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase . This enzyme plays a crucial role in the formation of the bacterial cell wall .

Mode of Action

The compound interacts with its target enzyme, potentially inhibiting its function . .

Biochemical Pathways

The compound affects the pathway involved in the synthesis of UDP-N-acetylmuramoyl-pentapeptide , the precursor of murein . Murein is a critical component of the bacterial cell wall, and disruption of its synthesis can lead to cell death .

properties

IUPAC Name |

5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c16-8-4-5-12(19(21)22)10(6-8)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDQKCVCLKAYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-chloro-6-fluorobenzyl)thio)-2-ethyl-6-(4-methoxybenzyl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3000542.png)

![(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid](/img/structure/B3000543.png)

![Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]azetidine-1-carboxylate](/img/structure/B3000548.png)

![11-(1-Methyl-2-oxopyrrolidin-3-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3000549.png)

![2-(8-Ethoxyimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B3000551.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B3000552.png)

![2,4-difluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3000553.png)

![Ethyl 2-[2-(2,5-dichlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3000554.png)

![N-[(2-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000558.png)